molecular formula C26H16N3Na3O11S3 B12341984 Solvent Blue 37

Solvent Blue 37

Cat. No.: B12341984
M. Wt: 711.6 g/mol
InChI Key: LONJZSVIJVYVID-UHFFFAOYSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Solvent Blue 37 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions often include acidic environments to facilitate the diazotization process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature and pH to ensure high yield and purity. The use of solvents like ethanol and water, along with catalysts such as acetic acid, is common to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Solvent Blue 37 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Solvent Blue 37 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Solvent Blue 37 involves its ability to bind to specific molecular targets, such as proteins and nucleic acids, through electrostatic and hydrophobic interactions. This binding can alter the physical and chemical properties of the target molecules, leading to changes in their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Solvent Blue 37 is unique due to its specific chemical structure, which provides excellent stability and vibrant color. Its ability to bind to a wide range of molecular targets makes it versatile for various applications .

Properties

Molecular Formula

C26H16N3Na3O11S3

Molecular Weight

711.6 g/mol

IUPAC Name

trisodium;4-[(4-anilino-2-hydroxy-5-sulfonatonaphthalen-1-yl)diazenyl]-5-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C26H19N3O11S3.3Na/c30-21-12-17(42(35,36)37)10-14-9-16(41(32,33)34)11-20(24(14)21)28-29-26-18-7-4-8-23(43(38,39)40)25(18)19(13-22(26)31)27-15-5-2-1-3-6-15;;;/h1-13,27,30-31H,(H,32,33,34)(H,35,36,37)(H,38,39,40);;;/q;3*+1/p-3

InChI Key

LONJZSVIJVYVID-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=CC=C3)S(=O)(=O)[O-])N=NC4=C5C(=CC(=C4)S(=O)(=O)[O-])C=C(C=C5O)S(=O)(=O)[O-])O.[Na+].[Na+].[Na+]

Origin of Product

United States

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